molecular formula C19H39BrN2S B2780996 1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide CAS No. 1240529-57-0

1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide

Cat. No.: B2780996
CAS No.: 1240529-57-0
M. Wt: 407.5
InChI Key: RFYOXXDUBFURPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide involves several steps. The primary synthetic route includes the reaction of 4-methylpiperidine with dodecyl isothiocyanate to form the intermediate dodecyl 4-methyl-1-piperidinecarbimidothioate. This intermediate is then reacted with hydrobromic acid to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .

Chemical Reactions Analysis

1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its piperidine structure.

    Industry: It is used in the development of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The dodecylsulfanyl group can interact with lipid membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

dodecyl 4-methylpiperidine-1-carboximidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N2S.BrH/c1-3-4-5-6-7-8-9-10-11-12-17-22-19(20)21-15-13-18(2)14-16-21;/h18,20H,3-17H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYOXXDUBFURPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=N)N1CCC(CC1)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.